molecular formula C19H17N5O3S2 B2641519 N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021061-90-4

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2641519
CAS No.: 1021061-90-4
M. Wt: 427.5
InChI Key: JOWSFUAKQVHGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation:

    Amide Bond Formation: The final step involves coupling the thiophene-2-carboxylic acid with the amine group of the pyridazine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide depends on its application:

    Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require further experimental validation.

    Electronic Applications: In materials science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
  • N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Uniqueness

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to the presence of both pyridazine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific electronic characteristics and molecular interactions.

Properties

IUPAC Name

N-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12(25)20-13-4-2-5-14(10-13)21-17(26)11-29-18-8-7-16(23-24-18)22-19(27)15-6-3-9-28-15/h2-10H,11H2,1H3,(H,20,25)(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWSFUAKQVHGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.